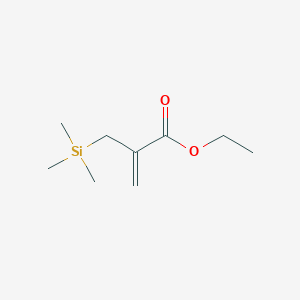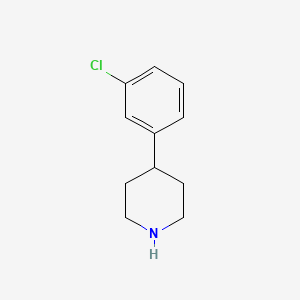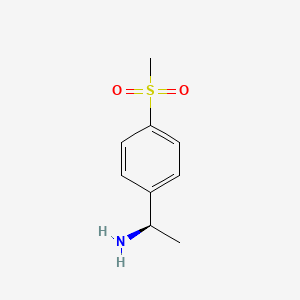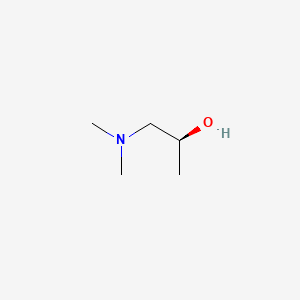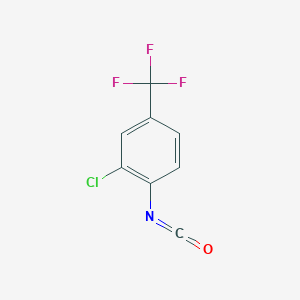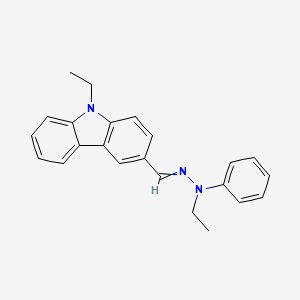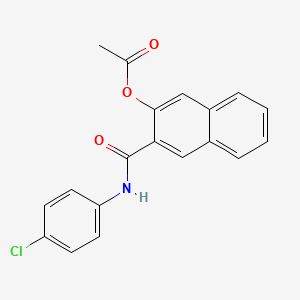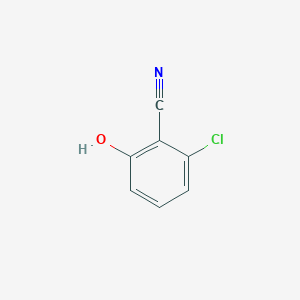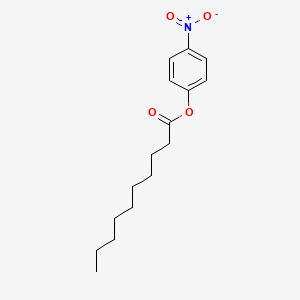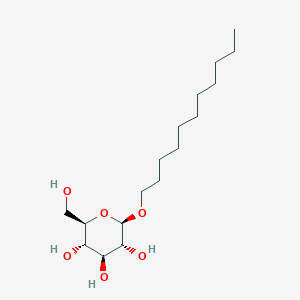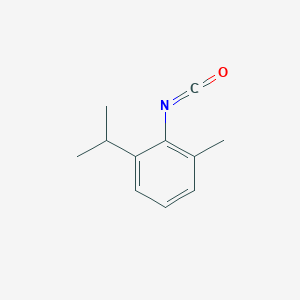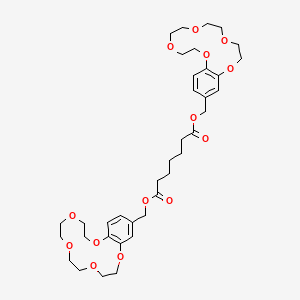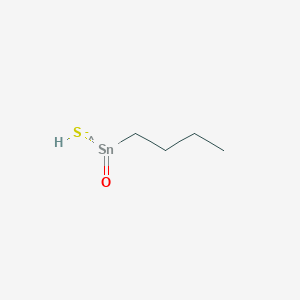
Stannane, butylmercaptooxo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Stannane, butylmercaptooxo- is an organotin compound with the molecular formula C4H10OSSn and a molecular weight of 224.9 g/mol . It is a member of the organotin family, which consists of compounds containing tin-carbon bonds. Organotin compounds have been widely studied due to their diverse applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of stannane, butylmercaptooxo- typically involves the reaction of butylmercaptan with tin(IV) oxide under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and contamination. The general reaction scheme is as follows:
C4H9SH+SnO2→C4H10OSSn
The reaction is usually catalyzed by a suitable acid or base to facilitate the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of stannane, butylmercaptooxo- involves large-scale reactions using high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The process includes steps such as purification, distillation, and crystallization to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: Stannane, butylmercaptooxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: It can be reduced to form tin hydrides or other reduced organotin species.
Substitution: The butyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or aryl halides are employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Tin hydrides and other reduced organotin compounds.
Substitution: Various alkyl or aryl substituted stannanes.
Scientific Research Applications
Stannane, butylmercaptooxo- has several applications in scientific research:
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Mechanism of Action
The mechanism of action of stannane, butylmercaptooxo- involves its interaction with various molecular targets and pathways. The compound can form complexes with metal ions and other biomolecules, influencing their activity and function. It can also undergo redox reactions, affecting cellular processes and signaling pathways .
Comparison with Similar Compounds
Tributyltin chloride: Another organotin compound with similar applications but higher toxicity.
Trimethyltin chloride: Known for its use in organic synthesis but has different reactivity and toxicity profiles.
Tetraalkynylstannanes: Used in Stille coupling reactions but differ in their chemical structure and reactivity.
Uniqueness: Stannane, butylmercaptooxo- is unique due to its specific combination of butyl and mercapto groups, which confer distinct chemical properties and reactivity. Its relatively lower toxicity compared to other organotin compounds makes it a valuable reagent in various applications .
Properties
CAS No. |
26410-42-4 |
|---|---|
Molecular Formula |
C4H10OSSn- |
Molecular Weight |
224.90 g/mol |
InChI |
InChI=1S/C4H9.O.H2S.Sn/c1-3-4-2;;;/h1,3-4H2,2H3;;1H2;/p-1 |
InChI Key |
ITCMHBYYABJZIN-UHFFFAOYSA-M |
SMILES |
CCCC[Sn]=O.[SH-] |
Canonical SMILES |
CCCC[Sn]=O.[SH-] |
Key on ui other cas no. |
26410-42-4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


